molecular formula C10H12Cl2 B8781113 4-(Tert-butyl)-1,2-dichlorobenzene

4-(Tert-butyl)-1,2-dichlorobenzene

Cat. No. B8781113
M. Wt: 203.10 g/mol
InChI Key: ATUOYXFVUMWRHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04005218

Procedure details

To a stirred and cooled (-5° C) mixture of 325 parts of nitric acid and 975 parts of a concentrated sulfuric acid solution are added dropwise 220 parts of 1,2-dichloro-4-(1,1-dimethylethyl)benzene. Upon completion, stirring is continued for 30 minutes at 5° C. The reaction mixture is poured onto water: the product precipitates as an oil. The supernatant aqueous water: is decanted and the residual oil is extracted with trichloromethane. The extract is washed with water, dried, filtered and evaporated. The residue is crystallized from 2-propanol. The product is filtered off and recrystallized from 2-propanol, yielding 34.5 parts of 1,2-dichloro-4-(1,1-dimethylethyl)-5-nitrobenzene; mp. 80° C.
[Compound]
Name
325
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].S(=O)(=O)(O)O.[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]([CH3:20])([CH3:19])[CH3:18])=[CH:13][C:12]=1[Cl:21]>>[Cl:10][C:11]1[CH:16]=[C:15]([N+:1]([O-:4])=[O:2])[C:14]([C:17]([CH3:19])([CH3:18])[CH3:20])=[CH:13][C:12]=1[Cl:21]

Inputs

Step One
Name
325
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C(C)(C)C)Cl

Conditions

Stirring
Type
CUSTOM
Details
To a stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
Upon completion, stirring
ADDITION
Type
ADDITION
Details
The reaction mixture is poured onto water
CUSTOM
Type
CUSTOM
Details
the product precipitates as an oil
CUSTOM
Type
CUSTOM
Details
The supernatant aqueous water: is decanted
EXTRACTION
Type
EXTRACTION
Details
the residual oil is extracted with trichloromethane
WASH
Type
WASH
Details
The extract is washed with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from 2-propanol
FILTRATION
Type
FILTRATION
Details
The product is filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from 2-propanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=C(C=C(C(=C1)[N+](=O)[O-])C(C)(C)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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